
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of both chloroethyl and aminoethyl groups attached to a sulfur atom, forming a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid typically involves the reaction of 2-chloroethylamine hydrochloride with 2-chloroethyl sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethylamine hydrochloride+2-chloroethyl sulfide→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with the addition of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified through techniques such as crystallization or distillation to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The aminoethyl group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 2-hydroxyethyl-(2-aminoethyl)sulfid-hydrochlorid.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular function. The aminoethyl group can interact with receptors and enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethyl methyl sulfide: Similar structure but with a methyl group instead of an aminoethyl group.
2-Chloroethyl ethyl sulfide: Contains an ethyl group instead of an aminoethyl group.
2-Chloroethyl phenyl sulfide: Features a phenyl group in place of the aminoethyl group.
Uniqueness
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid is unique due to the presence of both chloroethyl and aminoethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
72640-22-3 |
|---|---|
Molekularformel |
C4H11Cl2NS |
Molekulargewicht |
176.11 g/mol |
IUPAC-Name |
2-(2-chloroethylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H10ClNS.ClH/c5-1-3-7-4-2-6;/h1-4,6H2;1H |
InChI-Schlüssel |
NXKFORWKDLOCDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCCl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)

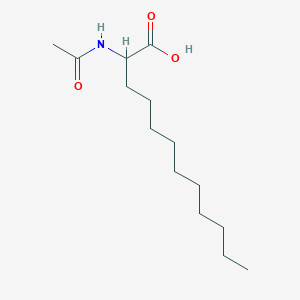

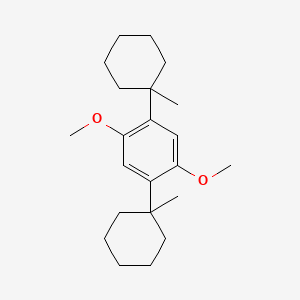
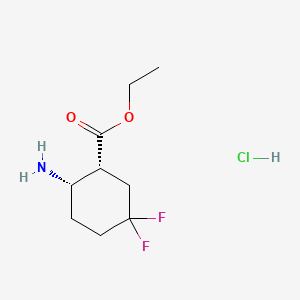
![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)

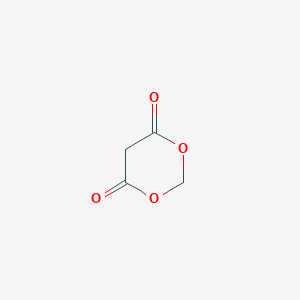
![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
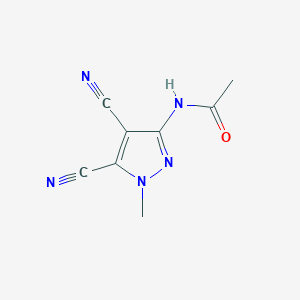
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
